Melting Point Differentiation from the 5‑Nitro Regioisomer
The melting point of 3-(chloromethyl)-1-methyl-2-nitropyrrole (80–81 °C) is distinctly lower than that of its 5‑nitro positional isomer, 2-(chloromethyl)-1-methyl-5-nitropyrrole (82.5–83.5 °C) [1][2]. This ~2–3 °C difference provides a rapid, quantitative identity check that prevents accidental isomer substitution during procurement or synthesis.
| Evidence Dimension | Melting point (capillary method, ethyl acetate/ligroine) |
|---|---|
| Target Compound Data | 80–81 °C [1] |
| Comparator Or Baseline | 2-(Chloromethyl)-1-methyl-5-nitropyrrole (CAS 188602-06-4): 82.5–83.5 °C [2] |
| Quantified Difference | ∆ ≈ 2–3 °C |
| Conditions | Recrystallized from ethyl acetate/ligroine; reported as observed melting range |
Why This Matters
A ~2–3 °C melting point difference enables fast, low-cost differentiation of regioisomers upon receipt, reducing risk of using the wrong isomer in sensitive SAR studies.
- [1] Molaid compound datasheet for 3-(chloromethyl)-1-methyl-2-nitropyrrole (CAS 374816-65-6). Melting point data. View Source
- [2] Molaid compound datasheet for 2-(chloromethyl)-1-methyl-5-nitropyrrole (CAS 188602-06-4). Melting point data. View Source
